2-(2-Thienyl)azepane oxalate
Description
2-(2-Thienyl)azepane oxalate is a heterocyclic compound featuring an azepane (7-membered saturated nitrogen ring) core substituted with a 2-thienyl group at the 2-position, paired with an oxalate counterion.
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
oxalic acid;2-thiophen-2-ylazepane |
InChI |
InChI=1S/C10H15NS.C2H2O4/c1-2-5-9(11-7-3-1)10-6-4-8-12-10;3-1(4)2(5)6/h4,6,8-9,11H,1-3,5,7H2;(H,3,4)(H,5,6) |
InChI Key |
GEDLRBWOHFZHFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CS2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-(2-Thienyl)azepane oxalate and its analogs:
*Note: Data for this compound are estimated based on analogs.
Key Observations:
- Thienyl vs.
- Oxalate Counterion: The oxalate salt improves solubility and crystallinity compared to non-salt forms (e.g., 2-[2-(thiophen-2-yl)ethenyl]azepane) .
- Molecular Weight : Piperazine-containing analogs (e.g., 315.41 g/mol) exhibit higher molecular weights due to additional nitrogen atoms, which may influence pharmacokinetics .
Stability and Commercial Availability
- This compound: Not commercially listed in the evidence, suggesting it may be a research-stage compound.
- 3,4-Dimethylphenyl Analog : Discontinued by suppliers (), possibly due to stability issues or low demand .
- 4-Ethoxyphenyl and Methoxybenzyl Analogs : Available from specialty suppliers (), indicating better synthetic reproducibility .
Q & A
Q. What are the common synthetic routes for 2-(2-thienyl)azepane oxalate, and what analytical techniques are used to confirm its structure?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives with thienyl groups are synthesized using halo compounds (e.g., allyl bromide, propargyl bromide) in POCl₃ as a reaction medium. The oxalate salt is formed via acid-base neutralization using oxalic acid. Characterization :
- NMR Spectroscopy : ¹H/¹³C-NMR confirms regiochemistry and proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm, azepane ring protons at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of oxalate) and ~1250 cm⁻¹ (C-S stretch of thienyl) verify functional groups .
- Elemental Analysis : Ensures stoichiometric purity (e.g., C: 46.7%, H: 6.2%, N: 4.5% for C₁₂H₁₅NO₅S) .
Q. How can computational methods like DFT be applied to study the electronic structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to calculate molecular orbitals, charge distribution, and vibrational frequencies.
- Key Parameters :
- Exchange-Correlation Functionals : Incorporate exact exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy .
- Basis Sets : 6-31G(d,p) for geometry optimization and frequency analysis.
- Applications : Predict redox behavior (thienyl group as electron donor) and proton affinity (azepane nitrogen as basic site) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Monitoring : Use HPLC or TLC to track intermediates (e.g., freebase formation before oxalate salt precipitation).
- Reaction Conditions :
- Temperature : 60–80°C for azepane ring closure via SN2 mechanisms .
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance thienyl-azepane coupling efficiency .
- Purification : Recrystallization from ethanol/water (1:3) removes unreacted starting materials .
Q. How can researchers address contradictions in pharmacological data between in vitro and in vivo studies of 2-(2-thienyl)azepane derivatives?
- Methodological Answer :
- Bioavailability Factors : Assess logP (predicted ~2.1) and solubility (≤1 mg/mL in water) to explain poor in vivo absorption .
- Metabolic Stability : Use liver microsome assays to identify oxidation hotspots (e.g., thienyl sulfur or azepane CH₂ groups) .
- Dose-Response Refinement : Adjust dosing intervals based on plasma half-life (e.g., t₁/₂ < 2 hours in rodents) .
Q. What computational challenges arise in modeling the oxalate counterion’s role in the compound’s stability?
- Methodological Answer :
- Ion Pair Dynamics : Molecular dynamics (MD) simulations reveal oxalate’s conformational flexibility, which complicates crystal packing predictions .
- Solvent Effects : Polarizable continuum models (PCM) show oxalate’s hydrogen-bonding capacity in aqueous media reduces freebase precipitation .
- Energy Decomposition : Symmetry-adapted perturbation theory (SAPT) quantifies ion-dipole interactions (e.g., ~15 kcal/mol stabilization energy) .
Key Research Recommendations
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